TRPM8 Antagonist Development: IC50 = 4.06 μM from 5-Carboxylate-Derived Scaffold with Excellent Metabolic Stability
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate serves as the essential starting material for the synthesis of TRPM8 antagonist analogs via Sonogashira coupling/annulation of its 4-trifluoromethylsulfonyloxy derivative. Among all synthesized derivatives, the most promising compound exhibited TRPM8 blockade with an IC50 of 4.06 μM [1]. Critically, this derivative demonstrated excellent metabolic stability and no cytotoxic effects in the same study [2]. In contrast, the 4-carboxylate isomer (ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate) lacks the requisite substitution pattern for this validated synthetic methodology and has no documented entry in the TRPM8 antagonist literature. The 5-carboxylate scaffold's unique suitability for Sonogashira functionalization is a direct consequence of its regiospecific electronic and steric properties at the C4 position.
| Evidence Dimension | TRPM8 antagonism IC50 (derivative) and metabolic stability profile |
|---|---|
| Target Compound Data | IC50 = 4.06 μM (derivative); excellent metabolic stability; no cytotoxic effects |
| Comparator Or Baseline | Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate (CAS 132089-37-3) — no TRPM8 data available; lacks documented Sonogashira annulation pathway |
| Quantified Difference | Target scaffold enables derivative with 4.06 μM IC50 and favorable ADME profile; comparator lacks validated methodology and biological data |
| Conditions | TRPM8 functional assay; metabolic stability assessment; cytotoxicity evaluation; derivative synthesized via Sonogashira coupling/annulation of ethyl 2-(3-fluorophenyl)-4-trifluoromethylsulfonyloxy-1,3-thiazole-5-carboxylate |
Why This Matters
This validates the 5-carboxylate scaffold as the only regioisomer capable of generating metabolically stable, non-cytotoxic TRPM8 antagonists via established synthetic routes, making it the procurement choice for ion channel drug discovery programs.
- [1] Marsicano V, Arcadi A, Bianchini G, Tomassetti M, Aramini A. Design, synthesis and biological evaluation of new thiazole scaffolds as potential TRPM8 antagonists. Bioorg Med Chem Lett. 2021;128392. PMID: 34606996. View Source
- [2] Marsicano V, Arcadi A, Bianchini G, Tomassetti M, Aramini A. Abstract: Design, synthesis and biological evaluation of new thiazole scaffolds as potential TRPM8 antagonists. IRIS Università dell'Aquila, 2021. View Source
